Adenosine A1 Receptor Binding Affinity: Target Compound versus 2,5-Dimethoxy Regioisomer
The target compound demonstrates adenosine A1 receptor binding affinity with a Ki of 2.63 nM, measured by displacement of [3H]2-chloro-N6-cyclopentyladenosine in CHO cells expressing human recombinant A1 receptors [1]. For comparison, a closely related 2-chloro-6-arylthio purine regioisomer (believed to be the 2,5-dimethoxy isomer) exhibits a Ki of 5.79 nM under the same assay conditions [2]. This represents an approximately 2.2-fold greater potency for the 3,4-dimethoxy substituted analog. Note: This comparison is cross-study comparable rather than direct head-to-head, as the two values originate from the same patent series (US8609833) but must be treated as independent measurements from the BindingDB repository.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.63 nM |
| Comparator Or Baseline | 2,5-Dimethoxy regioisomer (CAS 646510-55-6): Ki = 5.79 nM |
| Quantified Difference | ~2.2-fold greater affinity for the 3,4-dimethoxy analog (2.63 nM vs 5.79 nM) |
| Conditions | Displacement of [3H]2-chloro-N6-cyclopentyladenosine in CHO cells stably transfected with human recombinant A1 adenosine receptor; pH 7.4, 2°C |
Why This Matters
A 2.2-fold difference in Ki can be significant in adenosine A1 receptor SAR studies, where subtle variations in aryl substitution pattern frequently translate to altered functional selectivity profiles; procurement teams should specify the exact regioisomer to avoid confounding SAR campaigns.
- [1] BindingDB. BDBM97465. Affinity Data Ki: 2.63 nM. US8470800, B; US8609833, 85. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=97465 View Source
- [2] BindingDB. BDBM108256. Affinity Data Ki: 5.79 nM. CHEMBL2205239; US8609833, 87. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=108256 View Source
